1,11-Dimethyl-5,7-dihydrodibenzo[c,E]thiepine is an organic compound characterized by the molecular formula . It belongs to the dibenzothiepine class, which consists of sulfur-containing heterocyclic compounds. This compound is identified by its unique structural features that suggest potential applications in various scientific fields, particularly in chemistry and medicine. The compound's Chemical Abstracts Service (CAS) number is 27720-88-3, and it has garnered interest due to its potential utility as a building block for more complex molecular architectures and its possible pharmaceutical implications.
The synthesis of 1,11-Dimethyl-5,7-dihydrodibenzo[c,E]thiepine can be achieved through several methods, primarily involving cyclization reactions of appropriate precursors. Common synthetic routes include:
The synthesis may utilize reagents such as:
The specific conditions (temperature, pressure, reaction time) will vary depending on the chosen synthetic pathway.
The molecular structure of 1,11-Dimethyl-5,7-dihydrodibenzo[c,E]thiepine features a fused ring system that includes both aromatic and aliphatic components. The compound's structure can be represented using various notations:
InChI=1S/C16H16S/c1-11-5-3-7-13-9-17-10-14-8-4-6-12(2)16(14)15(11)13/h3-8H,9-10H2,1-2H3NKZODJXFMWXHNM-UHFFFAOYSA-NCC1=C2C(=CC=C1)CSCC3=CC=CC(=C32)CThe compound has a molecular weight of 240.4 g/mol. Its unique structure contributes to its potential reactivity and interaction with biological systems.
1,11-Dimethyl-5,7-dihydrodibenzo[c,E]thiepine can undergo various chemical transformations:
The specific products formed from these reactions depend on the reagents used and the reaction conditions. For instance, oxidation may yield sulfoxides or sulfones depending on the extent of oxidation applied.
1,11-Dimethyl-5,7-dihydrodibenzo[c,E]thiepine exhibits several notable physical properties:
Key chemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 240.4 g/mol |
| CAS Number | 27720-88-3 |
These properties influence its behavior in chemical reactions and interactions with other substances.
1,11-Dimethyl-5,7-dihydrodibenzo[c,E]thiepine has several potential applications in scientific research:
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: